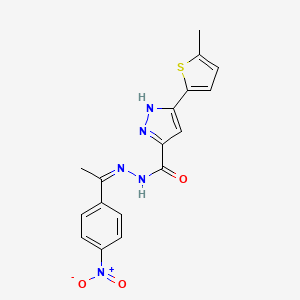![molecular formula C12H11Cl2NO2S2 B2590456 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole CAS No. 672951-38-1](/img/structure/B2590456.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” consists of a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur), attached to a phenyl ring that is substituted with two chlorine atoms and an ethylsulfonyl group .
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
The study by Ilyasov et al. (2020) focuses on the ABTS/PP decolorization assay to determine antioxidant capacity. This assay is significant for evaluating the antioxidant potential of compounds, including those related to thiazole derivatives. The review highlights two principal reaction pathways for antioxidants, emphasizing the specificity of reactions like coupling, which might influence comparisons between antioxidants. Such assays are crucial for assessing the changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Sulfonamides and Their Therapeutic Potential
Carta, Scozzafava, and Supuran (2012) review the therapeutic applications of sulfonamides, highlighting their presence in clinically used drugs. The discussion includes novel drugs that incorporate the sulfonamide group, showcasing its versatility and potential in drug development. This relevance extends to derivatives of thiazole, given their structural and functional similarities, particularly in targeting enzyme isoforms for therapeutic purposes (Carta, Scozzafava, & Supuran, 2012).
Chemical and Biological Properties of Phosphorylated Azoles
Abdurakhmanova et al. (2018) systematize data on 4-phosphorylated 1,3-azoles, discussing their synthesis, chemical, and biological properties. This review underscores the importance of azoles, including thiazoles, in creating compounds with varied biological activities, such as insectoacaricidal and antihypertensive properties. The study emphasizes the role of these derivatives in synthesizing complex natural molecules and synthetic drugs, indicating the broad applicability of thiazole derivatives in medicinal chemistry (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Thiazole Derivatives and Their Pharmacological Activities
Leoni, Locatelli, Morigi, and Rambaldi (2014) provide a comprehensive review of thiazole derivatives, focusing on their development and pharmacological activities from 2008 to 2012. The review highlights thiazole's potential in creating compounds with a wide range of therapeutic effects, such as antimicrobial, antifungal, and antitumor activities. This underscores the significant role thiazole derivatives play in drug discovery and development, suggesting their relevance to the compound (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Direcciones Futuras
The future directions for “4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of biological activities exhibited by thiazole derivatives . Additionally, more research could be conducted to elucidate its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S2/c1-3-19(16,17)10-5-4-8(11(13)12(10)14)9-6-18-7(2)15-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCQUNIRFMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

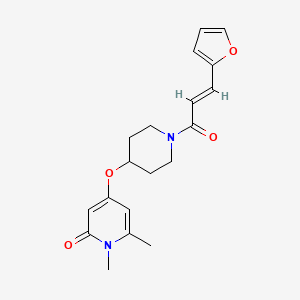
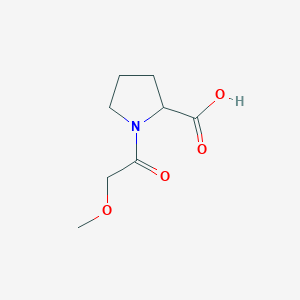
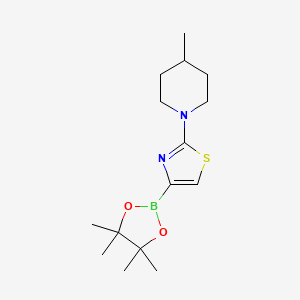
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)


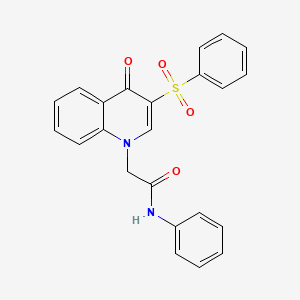
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
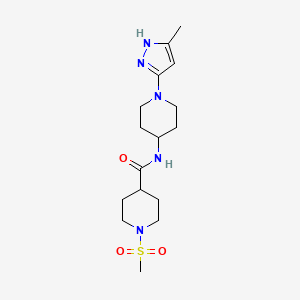
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
